molecular formula C11H14FN5O3S B049070 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine CAS No. 118560-47-7

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine

Cat. No. B049070
M. Wt: 315.33 g/mol
InChI Key: ODBRSICVCFEIMK-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, also known as MTA-F, is a modified form of adenosine that has shown promising results in scientific research. This compound has gained attention due to its potential applications in cancer treatment, as well as its ability to modulate immune responses. In

Mechanism Of Action

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine causes an accumulation of adenosine and S-adenosylhomocysteine (SAH) in cells. This accumulation leads to the activation of signaling pathways that induce apoptosis in cancer cells and modulate immune responses.

Biochemical And Physiological Effects

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to have a range of biochemical and physiological effects. In cancer cells, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine induces apoptosis by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which triggers a cascade of events leading to cell death. 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has also been shown to regulate the activity of immune cells, including T cells and macrophages. This regulation leads to decreased inflammation and improved immune function.

Advantages And Limitations For Lab Experiments

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, its selective toxicity towards cancer cells makes it a valuable tool for studying cancer biology and developing cancer therapies. However, there are also limitations to using 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be expensive to produce, which may limit its widespread use in research.

Future Directions

There are several future directions for research involving 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine. One area of interest is in developing combination therapies that use 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in conjunction with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is in investigating the potential use of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine in treating autoimmune disorders and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine and its potential applications in other areas of medicine.

Synthesis Methods

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can be synthesized through a multistep process involving the reaction of adenosine with a fluorinated thiol reagent. The resulting product is then purified using chromatography techniques. This synthesis method has been optimized to produce high yields of pure 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine, making it a viable option for research purposes.

Scientific Research Applications

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been investigated for its potential use in cancer treatment. Studies have shown that 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This selective toxicity makes 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine an attractive candidate for developing cancer therapies. Additionally, 5'-Deoxy-5'-((monofluoromethyl)thio)adenosine has been shown to modulate immune responses by regulating the activity of immune cells. This has potential applications in treating autoimmune disorders and inflammatory diseases.

properties

CAS RN

118560-47-7

Product Name

5'-Deoxy-5'-((monofluoromethyl)thio)adenosine

Molecular Formula

C11H14FN5O3S

Molecular Weight

315.33 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H14FN5O3S/c12-2-21-1-5-7(18)8(19)11(20-5)17-4-16-6-9(13)14-3-15-10(6)17/h3-5,7-8,11,18-19H,1-2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

InChI Key

ODBRSICVCFEIMK-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCF)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCF)O)O)N

Other CAS RN

118560-47-7

synonyms

5'-deoxy-5'-((monofluoromethyl)thio)adenosine
5'-DMFTA

Origin of Product

United States

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